molecular formula C11H9BrN4O B2385565 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide CAS No. 36204-92-9

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide

Cat. No.: B2385565
CAS No.: 36204-92-9
M. Wt: 293.124
InChI Key: UJCAMIUFQVHBFP-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide is a chemical compound with the molecular formula C11H9BrN4O and a molecular weight of 293.12 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a phenyl group attached to a pyrazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide typically involves the reaction of 3-amino-6-bromopyrazine-2-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-chloro-N-phenylpyrazine-2-carboxamide
  • 3-Amino-6-fluoro-N-phenylpyrazine-2-carboxamide
  • 3-Amino-6-iodo-N-phenylpyrazine-2-carboxamide

Uniqueness

3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications .

Properties

IUPAC Name

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O/c12-8-6-14-10(13)9(16-8)11(17)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCAMIUFQVHBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid (3.5 g, 16.05 mmol), 1,1′-carbonyldiimidazole (5.205 g, 32.10 mmol), DIPEA (2.282 g, 3.075 mL, 17.66 mmol) and DMAP (98.04 mg, 0.8025 mmol) were combined in DMSO (131.2 mL) and stirred for 30 min. Aniline (1.495 g, 1.463 mL, 16.05 mmol) was then added and the resulting solution stirred at RT for 18 hours. After this time water was added and the product collected by filtration to give a brown powder (3.5 g, 74% Yield).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.205 g
Type
reactant
Reaction Step One
Name
Quantity
3.075 mL
Type
reactant
Reaction Step One
Name
Quantity
98.04 mg
Type
catalyst
Reaction Step One
Quantity
1.463 mL
Type
reactant
Reaction Step Two
Name
Quantity
131.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
74%

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